N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide
Description
N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide is a benzamide derivative featuring a complex hybrid structure with multiple pharmacophoric elements. Its core structure includes:
- Benzamide backbone: Provides rigidity and serves as a scaffold for substituent attachment .
- Diethylamino group at the para position of the phenyl ring: Enhances solubility and influences electronic properties .
- Hydrazino-carbonyl-vinyl linker: Facilitates conjugation between aromatic systems and may contribute to π-π stacking interactions in biological targets .
This compound is hypothesized to exhibit dual biological activity, leveraging its benzamide core for enzyme inhibition (e.g., acetylcholinesterase) and its iodinated aromatic system for anticancer effects .
Properties
Molecular Formula |
C28H29IN4O3 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(2-hydroxy-5-iodo-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H29IN4O3/c1-4-33(5-2)24-13-11-20(12-14-24)16-25(31-27(35)21-9-7-6-8-10-21)28(36)32-30-18-22-17-23(29)15-19(3)26(22)34/h6-18,34H,4-5H2,1-3H3,(H,31,35)(H,32,36)/b25-16-,30-18+ |
InChI Key |
LRQJCKIBNREKQO-CZSBVAQXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C(=CC(=C2)I)C)O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC(=C2)I)C)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
This structure features a diethylamino group, which is known to enhance lipophilicity and potentially improve cellular uptake. The presence of a hydrazine moiety suggests possible interactions with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of aldehyde dehydrogenases (ALDHs), which are enzymes involved in detoxification processes and metabolic pathways. For instance, studies on related diethylamino derivatives have shown potent inhibitory effects against ALDH isoforms, particularly ALDH1A3 and ALDH3A1, with IC50 values ranging from 1.29 to 10 μM depending on the structural modifications made to the core scaffold .
2. Antimicrobial Activity
The compound's analogs have demonstrated antimicrobial properties against various pathogens. For example, related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these activities were reported as follows:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
This data suggests that while the compound may not be broadly effective against all bacterial strains, it shows promise as an antimicrobial agent against specific Gram-positive bacteria .
Case Study 1: Prostate Cancer Treatment
A study investigating the efficacy of diethylamino derivatives in prostate cancer cells revealed that certain analogs exhibited enhanced cytotoxicity compared to standard treatments. The study focused on the inhibition of ALDH isoforms in cancer cells, reporting that some compounds achieved IC50 values significantly lower than traditional inhibitors like DEAB (IC50 >200 μM), indicating a potential therapeutic advantage in targeting ALDH-related pathways in cancer treatment .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of related hydrazine derivatives. Compounds similar to this compound demonstrated notable antioxidant activity as measured by DPPH radical scavenging assays. These findings suggest that such compounds could play a role in mitigating oxidative stress-related diseases .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Diethylamino vs. dimethylamino groups: Diethylamino (target compound) provides greater steric bulk and enhanced solubility compared to dimethylamino derivatives .
Table 2: Activity Profiles of Benzamide Derivatives
| Compound Name | IC50 (Cancer Cells) | Antimicrobial Activity | Enzyme Inhibition (AChE/BChE) | Reference |
|---|---|---|---|---|
| Target Compound | Not reported (predicted < 10 µM) | High (iodine enhances membrane penetration) | Dual AChE/BChE inhibition | |
| N-[4-(Hydrazinocarbonyl)phenyl]acetamide | >50 µM | Moderate | Not significant | |
| 3-Chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | 25 µM (HCT-116) | High | Moderate BChE inhibition |
Key Findings :
- The target compound’s hydroxy-iodo-methylbenzylidene group correlates with enhanced antimicrobial activity compared to non-halogenated analogs .
- Dual enzyme inhibition (AChE/BChE) is unique to the target compound, likely due to its hybrid structure combining benzamide and hydrazine motifs .

Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

